molecular formula C22H25F2NO2 B1670605 Dihydrolenperone CAS No. 38077-12-2

Dihydrolenperone

Cat. No.: B1670605
CAS No.: 38077-12-2
M. Wt: 373.4 g/mol
InChI Key: ICAYNKLSQSKOJZ-UHFFFAOYSA-N
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Description

Dihydrolenperone is a butyrophenone derivative known for its antitumor activity, particularly against non-small cell lung cancer. It has been studied in various clinical trials and has shown promising results in inhibiting the growth of cancer cells .

Preparation Methods

The synthesis of dihydrolenperone involves several steps, including the reaction of p-fluoro-α-hydroxybenzyl with 1-[3-(p-fluorobenzoyl)propyl]piperidine. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Dihydrolenperone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dihydrolenperone has been extensively studied for its antitumor properties. It has shown significant activity against non-small cell lung cancer in vitro and in clinical trials .

Mechanism of Action

The mechanism of action of dihydrolenperone involves its interaction with specific molecular targets within cancer cells. It inhibits the growth of cancer cells by interfering with their ability to proliferate and survive. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways essential for cancer cell growth .

Comparison with Similar Compounds

Dihydrolenperone is structurally similar to other butyrophenone derivatives, such as haloperidol. its unique antitumor properties set it apart from other compounds in this class. While haloperidol is primarily used as an antipsychotic agent, this compound’s primary application is in cancer treatment .

Similar compounds include:

  • Haloperidol
  • Droperidol
  • Benperidol

These compounds share structural similarities but differ in their pharmacological effects and applications.

Properties

CAS No.

38077-12-2

Molecular Formula

C22H25F2NO2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2

InChI Key

ICAYNKLSQSKOJZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F

Appearance

Solid powder

Key on ui other cas no.

38077-12-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydrolenperone;  RMI 11974;  RMI-11974;  RMI11974; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.0 g. (0.0072 mole) of 2-(p-fluorophenyl)-2-{3-[4-(p-fluoro-α-hydroxybenzyl)piperidino]propyl}-1,3-dioxolane in 5 ml. of chloroform was stirred at room temperature with 25 ml. of 6N hydrochloric acid for 2 hr. The mixture was poured onto crushed ice and an excess of 50% sodium hydroxide solution was added. The free base of the ketone crystallized upon neutralization. The solid which was obtained was recrystallized from benzene-isooctane and gave 1 g. of white solid melting at 144°-146° C.
Name
2-(p-fluorophenyl)-2-{3-[4-(p-fluoro-α-hydroxybenzyl)piperidino]propyl}-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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